molecular formula C24H21N3O4 B10876680 2-(4-methoxyphenyl)-N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide

2-(4-methoxyphenyl)-N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide

Cat. No.: B10876680
M. Wt: 415.4 g/mol
InChI Key: PXLDEQZAARVPKL-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-N~1~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-N~1~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate then reacts with 4-amino-5-(3-methoxyphenyl)-1,2,4-oxadiazole under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-N~1~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

2-(4-METHOXYPHENYL)-N~1~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-N~1~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with cellular receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-chloroacetamide
  • N-(4-Methoxyphenyl)-2-(4-phenyl-1,2,4-oxadiazol-3-yl)acetamide
  • N-(4-Methoxyphenyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

2-(4-METHOXYPHENYL)-N~1~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE is unique due to its dual methoxyphenyl and oxadiazole groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C24H21N3O4/c1-29-20-12-6-16(7-13-20)14-22(28)25-19-10-8-17(9-11-19)23-26-24(31-27-23)18-4-3-5-21(15-18)30-2/h3-13,15H,14H2,1-2H3,(H,25,28)

InChI Key

PXLDEQZAARVPKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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